1-(5-Bromo-2-hydroxyphenyl)propan-2-one
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Overview
Description
1-(5-Bromo-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9BrO2. It is a brominated derivative of hydroxypropiophenone and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 2nd position on the phenyl ring, along with a propan-2-one group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common method involves the bromination of 2-hydroxypropiophenone. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols[][2].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions[][2].
Major Products
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 1-(5-bromo-2-hydroxyphenyl)propan-2-ol.
Substitution: Formation of 1-(5-azido-2-hydroxyphenyl)propan-2-one or 1-(5-mercapto-2-hydroxyphenyl)propan-2-one[][2].
Scientific Research Applications
1-(5-Bromo-2-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-hydroxyphenyl)propan-1-one: Similar structure but with the bromine and hydroxyl groups at different positions.
5-Bromo-2-hydroxybenzaldehyde: Lacks the propan-2-one group but has similar functional groups.
5-Bromo-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of the propan-2-one group.
Uniqueness
1-(5-Bromo-2-hydroxyphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups on the phenyl ring, along with the propan-2-one moiety, allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEBFUIZNHQJRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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